4,4'-Thiobis(2-tert-butylphenol)

Description

Contextualization within the Class of Hindered Phenolic Thiobis Antioxidants

4,4'-Thiobis(2-tert-butylphenol) belongs to a class of compounds known as hindered phenolic thiobis antioxidants. These are organosulfur compounds characterized by a sulfur atom bridging two phenol (B47542) groups, with bulky alkyl groups (in this case, tert-butyl groups) positioned ortho to the hydroxyl group. This "hindered" structure is key to their function.

Hindered phenolic antioxidants, in general, are primary antioxidants that act as radical scavengers. uvabsorber.comamfine.com They interrupt the auto-oxidation cycle of materials by donating a hydrogen atom from their hydroxyl group to peroxy radicals, thus neutralizing them and preventing further degradation of the material. vinatiorganics.com The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which sterically hinder it from reacting further and propagating the oxidation process. vinatiorganics.com

Thiobisphenols, a sub-category of bisphenols, possess a sulfur linkage between the phenolic rings. partinchem.com This sulfur atom introduces a secondary antioxidant mechanism, allowing them to also decompose hydroperoxides, which are precursors to further radical formation. uvabsorber.com This dual functionality makes thiobisphenols like 4,4'-Thiobis(2-tert-butylphenol) particularly effective in providing thermal stability, especially at higher temperatures. uvabsorber.com They are often used in combination with other antioxidants, such as phosphites or other thioethers, to achieve a synergistic effect. amfine.compartinchem.com

Significance in Polymer Science and Materials Engineering Research

The primary application of 4,4'-Thiobis(2-tert-butylphenol) lies in its role as a stabilizer for a wide array of polymeric materials. performanceadditives.us The degradation of polymers, often initiated by heat, light, or mechanical stress, involves the formation of free radicals that lead to chain scission, crosslinking, and a loss of desirable physical properties. partinchem.com By effectively scavenging these radicals, 4,4'-Thiobis(2-tert-butylphenol) and similar antioxidants preserve the integrity and extend the service life of polymers.

In polymer science, research has demonstrated its effectiveness in various polymers, including:

Polyolefins: Such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), where it provides long-term thermal stability. partinchem.comperformanceadditives.us

Styrenic Polymers: Including polystyrene (PS) and acrylonitrile-butadiene-styrene (ABS). performanceadditives.us

Polyurethanes (PUR): It helps prevent scorching during the foaming process. performanceadditives.us

Elastomers and Rubbers: Protecting them from oxidative degradation. performanceadditives.us

In materials engineering, the focus is on enhancing the durability and performance of materials under various service conditions. The incorporation of 4,4'-Thiobis(2-tert-butylphenol) into material formulations is a key strategy to mitigate thermal degradation during high-temperature processing and long-term use. uvabsorber.comamfine.com Its low volatility and high efficiency make it a valuable additive in demanding applications. uvabsorber.com

Overview of Research Trajectories for 4,4'-Thiobis(2-tert-butylphenol)

Current and past research on 4,4'-Thiobis(2-tert-butylphenol) has followed several key trajectories. A significant area of investigation has been its application in various polymer systems to enhance their stability and performance. Studies have also explored its synergistic effects when combined with other types of antioxidants.

Another important research avenue has been the analysis of its presence and effects in various consumer and medical products. For instance, research has identified 4,4'-thiobis(2-tert-butyl-5-methylphenol) as an antioxidant in some medical devices. nih.govlu.se

Furthermore, the synthesis and characterization of 4,4'-Thiobis(2-tert-butylphenol) and its derivatives continue to be of interest. For example, X-ray diffraction studies have been conducted to determine the crystal structure of related compounds like 2,2′-Thiobis(4-methyl-6-tert-butylphenol). researchgate.net The market for 4,4'-thiobis-(2-tert-butyl-5-methylphenol) is also a subject of analysis, with projections on its growth and market dynamics. openpr.com

Below is a table summarizing some of the key properties of a closely related compound, 4,4′-Thiobis(2-tert-butyl-5-methylphenol), which shares the core thiobisphenolic structure.

| Property | Value |

| CAS Number | 96-69-5 |

| Molecular Formula | C22H30O2S |

| Molecular Weight | 358.54 g/mol |

| Appearance | Powder |

| Melting Point | 158-162 °C |

| Flash Point | 215 °C |

| Autoignition Temperature | 402 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

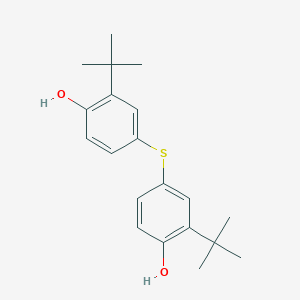

Structure

3D Structure

Propriétés

Numéro CAS |

7566-50-9 |

|---|---|

Formule moléculaire |

C20H26O2S |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

2-tert-butyl-4-(3-tert-butyl-4-hydroxyphenyl)sulfanylphenol |

InChI |

InChI=1S/C20H26O2S/c1-19(2,3)15-11-13(7-9-17(15)21)23-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |

Clé InChI |

XHALKWMTKWHQLO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(C)(C)C)O |

SMILES canonique |

CC(C)(C)C1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C(C)(C)C)O |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 4,4 Thiobis 2 Tert Butylphenol

Established Reaction Pathways for 4,4'-Thiobis(6-tert-butyl-3-methylphenol) Synthesis

The traditional and most common industrial synthesis of thiobisphenols relies on the electrophilic substitution reaction between an appropriate alkylphenol and a sulfur-containing reagent.

Formation from 2-tert-butyl-5-methylphenol and Sulfur-Containing Reagents

The primary established pathway for synthesizing 4,4'-Thiobis(6-tert-butyl-3-methylphenol) involves the direct condensation reaction of its precursor, 2-tert-butyl-5-methylphenol, with sulfur dichloride (SCl₂). google.comgoogle.com In this reaction, two molecules of the phenol (B47542) are linked by a single sulfur atom. The reaction is typically carried out in a suitable solvent, such as toluene. google.com

The general mechanism involves the electrophilic attack by the sulfur chloride on the electron-rich aromatic rings of the phenol. The substitution occurs predominantly at the para-position relative to the hydroxyl group, which is vacant and activated by both the hydroxyl and alkyl groups, leading to the formation of the desired 4,4'-thiobis linkage. Control of reaction parameters such as stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the target compound. google.com

Analysis of Reaction By-products and Their Influence on Purity

The conventional synthesis using sulfur dichloride is effective but generates several by-products that can significantly impact the purity and quality of the final product.

Hydrogen Chloride (HCl): A major by-product of the condensation reaction is hydrogen chloride gas. google.com This corrosive gas poses significant challenges for industrial production, requiring specialized equipment resistant to acid corrosion and scrubbers to manage toxic emissions.

Isomeric Impurities: While the 4,4'-isomer is the major product, side reactions can lead to the formation of other isomers, such as the 2,2'- and 2,4'-thiobisphenols. google.com The presence of these isomers complicates purification and can affect the performance characteristics of the final product.

Residual Impurities: Industrial processes can suffer from issues related to product quality, including poor appearance (dark or discolored product), high ash content, and instability, which are often linked to residual catalysts and by-products from the reaction. google.com

Advancements in Environmentally Conscious Synthetic Approaches

In response to the drawbacks of traditional methods, research has focused on developing "green" synthetic routes that minimize waste and avoid hazardous materials.

Strategies for Minimizing Corrosive By-products and Irritant Gases

A key objective in modern synthesis is the elimination of harsh reagents like sulfur dichloride and the subsequent formation of corrosive HCl gas. A notable advancement is a multi-step process that avoids these substances entirely. google.com This method circumvents the need for chlorine and sulfur dichloride, thereby preventing the generation of large volumes of hydrogen chloride tail gas. By doing so, it significantly improves the environmental and safety profile of the synthesis and eliminates the problem of acid-induced equipment corrosion. google.com Furthermore, the by-products generated in this alternative pathway, such as silver iodide, are recoverable and can be reused, adding to the economic and ecological benefits of the process. google.com

Development of Novel Catalytic Systems for Enhanced Efficiency

A significant innovation in the synthesis of 4,4'-Thiobis(6-tert-butyl-3-methylphenol) is the development of a novel, copper-catalyzed system. google.comchemicalbook.com This approach replaces the single-step condensation with a more controlled, multi-step pathway.

The process involves two main stages:

Iodination: The precursor, 2-tert-butyl-5-methylphenol, is first reacted with a silver salt (e.g., silver trifluoroacetate (B77799) or silver nitrate) and iodine in a solvent like chloroform (B151607) or dichloromethane. This reaction proceeds at room temperature and produces an iodinated intermediate, with the silver iodide precipitating out of the solution. google.comchemicalbook.com

Copper-Catalyzed Thiolation: The resulting organic phase, containing the intermediate, is then treated with thiourea (B124793) and an alkali in the presence of a copper catalyst. The mixture is heated under reflux to form the final thiobisphenol product. google.com

This method offers high yields and purity, with reported values reaching 91% and over 98%, respectively. google.com The copper catalyst can be filtered and recycled after the reaction, enhancing the process's efficiency and sustainability. google.comchemicalbook.com

Below is an interactive table summarizing the reaction conditions for this novel catalytic synthesis.

Table 1. Reaction Parameters for Novel Copper-Catalyzed Synthesis

| Parameter | Step 1: Iodination | Step 2: Cu-Catalyzed Thiolation |

|---|---|---|

| Precursors | 2-tert-butyl-5-methylphenol, Silver Salt, Iodine | Organic phase from Step 1, Thiourea, Alkali |

| Catalyst | - | Copper (Cu) |

| Solvent | Chloroform or Dichloromethane | Same as Step 1 |

| Temperature | Room Temperature (20-40 °C) | Reflux (50-120 °C) |

| Duration | 10 min - 5 h | 1 - 24 h |

| Yield | - | 90-91% |

| Purity | - | >98% |

Data sourced from patent literature. google.com

Functionalization and Derivatization for Enhanced Performance

While direct, small-molecule derivatization of 4,4'-Thiobis(6-tert-butyl-3-methylphenol) is not widely reported, the functionalization of the core phenolic structure is a known strategy for modifying its properties. These modifications can be aimed at creating new monomers for polymerization or enhancing specific performance characteristics.

For instance, the phenolic hydroxyl groups or the aromatic rings of related bisphenols can be functionalized. Common strategies include etherification or esterification of the hydroxyl groups to introduce new functionalities. beilstein-journals.orgnih.gov One documented approach involves the polymerization of 4,4'-Thiobis(6-tert-butyl-3-methylphenol) itself. Using a copper salt/amine catalyst complex, the molecule can be polymerized to form a polyphenylene ether that retains the sulfur linkages. google.com This process transforms the small-molecule antioxidant into a polymeric form, which can offer improved long-term stability and reduced volatility in the materials it is designed to protect. google.com These examples highlight the chemical versatility of the thiobisphenol structure and its potential for creating derivatives with tailored properties for advanced applications.

Synthesis of Analogues and Modified 4,4'-Thiobis(2-tert-butylphenol) Structures

The modification of the basic 4,4'-Thiobis(2-tert-butylphenol) structure is a key strategy to fine-tune its physical and chemical properties, such as solubility, thermal stability, and antioxidant activity. Research has led to the development of several analogues, primarily through the introduction of additional alkyl groups on the phenolic rings.

A notable analogue is 4,4'-Thiobis(6-tert-butyl-3-methylphenol), also known as Antioxidant 300. A patented synthesis method for this compound avoids the use of hazardous reagents like chlorine and sulfur dichloride. google.com The process involves a two-step reaction starting from 2-tert-butyl-5-methylphenol. In the first step, an iodination reaction is carried out in a non-organic solvent in the presence of a silver salt. The resulting intermediate is then reacted with thiourea and a copper catalyst to yield the final product. google.com This method is reported to produce the antioxidant with a purity of 98.6% and a yield of 90%. google.com

The reaction parameters for this synthesis have been optimized as detailed in the following table:

| Parameter | Value |

| Starting Material | 2-tert-butyl-5-methylphenol |

| Reagents (Step 1) | Silver salt (e.g., silver trifluoroacetate), Iodine |

| Solvent (Step 1) | Chloroform, Dichloromethane, Ethyl acetate, or Toluene |

| Temperature (Step 1) | 20-40 °C |

| Reagents (Step 2) | Copper, Thiourea, Alkali |

| Yield | 90% |

| Purity | 98.6% |

Another commercially available analogue is 4,4'-Thiobis(2-tert-butyl-5-methylphenol). sigmaaldrich.com While specific synthesis details are proprietary, its structure indicates a different substitution pattern of the methyl group compared to Antioxidant 300, suggesting a different precursor or synthetic route.

Furthermore, research into related phenolic structures provides insights into potential synthetic modifications. For instance, the synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and its 2,6-bis(thiomorpholin-4-ylmethyl) derivative from 4-tert-butylphenol (B1678320), thiomorpholine, and formaldehyde (B43269) demonstrates the feasibility of introducing nitrogen and sulfur-containing functional groups to the phenolic backbone. mdpi.com This Mannich-type reaction expands the possibilities for creating multifunctional antioxidants with potentially enhanced properties.

Covalent Grafting Techniques for Polymer-Bound Antioxidants

To overcome issues of migration and volatility associated with conventional antioxidants, significant research has focused on covalently bonding them to polymer chains. This approach creates macromolecular antioxidants that are integral to the polymer matrix, ensuring long-term stability.

One prominent example involves the grafting of a structural isomer, 2,2'-Thiobis(4-methyl-6-tert-butylphenol) (TPH), onto a polybutadiene (B167195) backbone. tandfonline.com In a detailed study, a novel macromolecular antioxidant was synthesized by binding TPH to a polyhydroxylated polybutadiene (PHPB). tandfonline.com The process is a two-step nucleophilic addition reaction. First, the PHPB, itself synthesized from hydroxyl-terminated polybutadiene (HTPB) via a thiol-ene click reaction with 2-mercaptoethanol, is reacted with isophorone (B1672270) diisocyanate (IPDI) at 35°C. tandfonline.com This forms an adduct (PHPB-NCO) where the highly reactive secondary isocyanate groups of IPDI have reacted with the hydroxyl groups of PHPB. tandfonline.com In the second step, one of the phenolic hydroxyl groups of TPH reacts with the primary isocyanate groups of the PHPB-NCO adduct at 70°C, covalently linking the antioxidant to the polymer chain. tandfonline.com Dibutyltin dilaurate (DBTDL) is used as a catalyst in this process. tandfonline.com

The reaction conditions for this grafting process are summarized below:

| Parameter | Value |

| Polymer Backbone | Polyhydroxylated Polybutadiene (PHPB) |

| Antioxidant | 2,2'-Thiobis(4-methyl-6-tert-butylphenol) (TPH) |

| Linking Agent | Isophorone diisocyanate (IPDI) |

| Catalyst | Dibutyltin dilaurate (DBTDL) |

| Step 1 Temperature | 35°C (PHPB + IPDI) |

| Step 2 Temperature | 70°C (PHPB-NCO + TPH) |

Another approach to creating a polymer-bound antioxidant is the direct polymerization of a thiobisphenol monomer. A patent describes the polymerization of 4,4'-Thiobis-(6-tert-butyl-m-cresol) using oxygen in the presence of a copper salt/amine catalyst complex. google.com This process results in a poly(thiobisphenol) where the sulfur linkages between the phenolic units are preserved, creating a high molecular weight antioxidant. google.com This method is distinct in that it polymerizes the antioxidant itself, rather than grafting it onto a pre-existing polymer.

Mechanistic Investigations of Antioxidant Efficacy of 4,4 Thiobis 2 Tert Butylphenol

Radical Scavenging Mechanisms of Phenolic and Thioether Moieties

The primary antioxidant function of 4,4'-Thiobis(2-tert-butylphenol) lies in its capacity to intercept and neutralize free radicals. This is achieved through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).

Hydrogen Atom Transfer (HAT) Pathways in Oxidative Environments

The Hydrogen Atom Transfer (HAT) mechanism is considered a dominant pathway for the radical scavenging activity of phenolic antioxidants. nih.gov In this process, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and in turn forming a more stable phenoxyl radical.

The stability of this newly formed phenoxyl radical is crucial for the antioxidant's effectiveness, as an unstable radical could potentially initiate further undesirable reactions. The structure of 4,4'-Thiobis(2-tert-butylphenol) is well-suited to stabilize this radical through resonance, delocalizing the unpaired electron across the aromatic ring. Furthermore, the presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group provides steric hindrance, which shields the radical center and prevents it from participating in further reactions. researchgate.net

Theoretical studies on related phenolic compounds indicate that the bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of HAT activity. A lower BDE facilitates the donation of the hydrogen atom. The electronic effects of the substituents on the aromatic ring play a significant role in modulating the BDE.

Electron Transfer (ET) Contributions to Free Radical Neutralization

In addition to HAT, 4,4'-Thiobis(2-tert-butylphenol) can also neutralize free radicals via an Electron Transfer (ET) mechanism. This process is particularly relevant in polar environments. The ET pathway can proceed through two main routes: Sequential Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss-Electron Transfer (SPLET). nih.gov

In the SET-PT mechanism, the phenol (B47542) first donates an electron to the free radical, forming a cation radical. This is then followed by the transfer of a proton to a base in the surrounding medium. The SPLET mechanism, conversely, begins with the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the free radical. nih.gov The likelihood of each pathway is influenced by the ionization potential and proton affinity of the antioxidant, as well as the polarity of the solvent. digitellinc.com

Peroxide Decomposition and Stabilization Pathways

Beyond direct radical scavenging, 4,4'-Thiobis(2-tert-butylphenol) exhibits a secondary antioxidant function by decomposing hydroperoxides, which are key intermediates in oxidative chain reactions.

Role of the Thioether Bridge in Hydroperoxide Scission

The thioether (-S-) bridge in 4,4'-Thiobis(2-tert-butylphenol) is not merely a linker but an active participant in the antioxidant process. Sulfur-containing antioxidants are known to be effective hydroperoxide decomposers. The sulfur atom can be oxidized by hydroperoxides, converting them into non-radical, stable alcohols. This process involves the expansion of the sulfur valence shell, leading to the formation of sulfoxides and subsequently sulfones.

Research on analogous sulfur-containing phenols has shown that the sulfide (B99878) bridge can engage in intramolecular hydrogen bonding with the phenolic hydroxyl groups. This interaction can influence the antioxidant activity, with studies suggesting that the reactivity with peroxyl radicals is significantly faster for sulfides compared to disulfides due to differences in the strength of this hydrogen bonding. mdpi.com

Synergistic Interactions with Other Antioxidant Species

Furthermore, there is potential for synergistic effects when 4,4'-Thiobis(2-tert-butylphenol) is used in combination with other types of antioxidants. For instance, the phenoxyl radicals formed during the HAT process could be regenerated back to their active phenolic form by a co-antioxidant, such as a phosphite (B83602) or another thiol, which can donate a hydrogen atom. This regenerative cycle would prolong the effectiveness of the phenolic antioxidant. The combination of different antioxidants can lead to a greater effect than the sum of their individual actions. researchgate.netnih.gov

Steric and Electronic Influences on Antioxidant Activity

The antioxidant efficacy of 4,4'-Thiobis(2-tert-butylphenol) is profoundly influenced by the steric and electronic properties of its constituent groups.

Impact of Tert-Butyl Groups on Phenoxyl Radical Stability

The presence of tert-butyl groups at the ortho positions relative to the hydroxyl groups in 4,4'-Thiobis(2-tert-butylphenol) is a key design feature that significantly enhances its antioxidant performance. This enhancement is attributed to a combination of steric and electronic effects that stabilize the phenoxyl radical formed during the scavenging process.

Steric Effects: The bulky nature of the tert-butyl groups provides considerable steric hindrance around the phenolic hydroxyl group. mdpi.com This steric shield physically obstructs the approach of other molecules, protecting the hydroxyl group from rapid oxidation and preventing the resulting phenoxyl radical from undergoing undesirable side reactions. mdpi.com

The synergistic combination of these steric and electronic contributions makes tert-butylated phenols highly efficient antioxidants.

| Effect | Description | Impact on Phenoxyl Radical |

|---|---|---|

| Steric Hindrance | The large, bulky size of the tert-butyl group physically shields the hydroxyl group and the resulting radical center. mdpi.com | Protects the radical from rapid reactions and dimerization, increasing its lifetime and scavenging efficiency. mdpi.com |

| Electronic Donation (Inductive Effect) | The alkyl group pushes electron density towards the aromatic ring. mdpi.com | Stabilizes the electron-deficient phenoxyl radical, making the parent phenol a better hydrogen donor. mdpi.comscholaris.ca |

Positional Isomerism and Structure-Activity Relationships in Thiobisphenols

Positional isomerism, where compounds share the same molecular formula but differ in the position of substituents on the aromatic ring, is a critical concept in understanding the efficacy of antioxidants. In thiobisphenols, the relative positions of the sulfur bridge, the hydroxyl groups, and the alkyl substituents significantly influence the molecule's antioxidant activity. This relationship between chemical structure and biological activity is the focus of Structure-Activity Relationship (SAR) studies. nih.govmdpi.com

For phenolic antioxidants, SAR analyses have shown that antioxidant capacity is largely governed by the number and location of the hydroxyl groups and the nature of other substituents. nih.gov In the case of thiobisphenols, isomers such as 2,2'-thiobisphenols and 4,4'-thiobisphenols exhibit different properties. The antioxidant mechanism involves the donation of a hydrogen atom, and the ease of this donation (measured by the bond dissociation enthalpy of the O-H bond) and the stability of the resulting radical are directly affected by the substituent positions.

The data below illustrates the structure-activity relationship by comparing the antioxidant activity of various phenol derivatives with their thiophenol analogues. A positive activity difference indicates that the phenol compound is a more active antioxidant in the given assay, while a negative value indicates the thiophenol is more active. This demonstrates how changing a single atom (oxygen for sulfur) or substituent position dramatically alters antioxidant efficacy.

| Compound Pair No. | Phenol Analogue | Thiophenol Analogue | Activity Difference (Phenol - Thiophenol) in DPPH Assay | Activity Difference (Phenol - Thiophenol) in ABTS Assay |

|---|---|---|---|---|

| 1 | 2-Aminophenol | 2-Aminothiophenol | -0.08 | 0.17 |

| 2 | 4-Aminophenol | 4-Aminothiophenol | 0.13 | -0.65 |

| 3 | 4-Methoxyphenol | 4-Methoxythiophenol | 0.29 | 0.43 |

| 4 | 2,6-Dimethylphenol | 2,6-Dimethylthiophenol | 0.11 | 0.31 |

| Activity is expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) difference. Data is derived from a study on phenol and thiophenol analogues to illustrate structure-activity principles. nih.gov |

These findings underscore that the specific placement of the sulfur bridge and other functional groups in thiobisphenol structures is crucial for optimizing their antioxidant properties. The 4,4'-linkage in the target compound, combined with ortho-tert-butyl groups, represents a highly refined structure for maximizing radical stability and antioxidant function.

Applications in Polymer Stabilization and Advanced Materials Preservation

Thermo-Oxidative Stability in Polyolefin Systems

This compound is particularly effective as a primary and secondary thioester antioxidant for organic polymers such as polyolefins and polystyrenes. uvabsorber.com It is a radical inhibitor that prevents the thermal decomposition of peracids, crucial for maintaining the integrity of polymers during their processing and service life. pharmaffiliates.com

In polyolefin systems like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), 4,4'-Thiobis(2-tert-butylphenol) demonstrates high resistance to thermo-oxidative degradation. uvabsorber.com It is especially utilized as an antioxidant in high-density polyethylene (HDPE) and low-density polyethylene (LDPE), which are used in applications such as water and gas pipes, as well as high-voltage cables. uvabsorber.com Its excellent compatibility with peroxides and synergistic effects with carbon black further enhance its performance in these materials. uvabsorber.com The compound's ability to donate a hydrogen atom from its hydroxyl group allows it to scavenge free radicals, thus preventing the propagation of oxidative chain reactions that lead to polymer degradation. energiforsk.se

Research has shown that sterically hindered bisphenol antioxidants offer significant stabilization in polypropylene. For instance, studies comparing various antioxidants have highlighted the high performance of such bisphenols in preventing the degradation of polypropylene during accelerated aging tests, as evidenced by differential scanning calorimetry and thermogravimetric analysis. researchgate.net

Table 1: Degradation Temperatures of Stabilized Polypropylene Samples

| Stabilizer | Onset of Weight Loss (°C) | Onset of Degradation (°C) |

|---|---|---|

| None | 225 | 230 |

| Irganox 1010 | 235 | 240 |

| Irganox B215 | 240 | 245 |

| A bisphenol antioxidant | 255 | 260 |

> This table is based on data from a comparative study and illustrates the superior performance of a sterically hindered bisphenol in increasing the degradation temperature of polypropylene. researchgate.net

The addition of 4,4'-Thiobis(2-tert-butylphenol) significantly enhances the long-term durability of polymer matrices by protecting them from the deleterious effects of heat and oxygen. mdpi.com This is crucial for applications where polymers are exposed to harsh environmental conditions over extended periods. For example, it is used as a polymerization and processing stabilizer for materials like Acrylonitrile Butadiene Styrene (ABS), Polyvinyl Chloride (PVC), and Ethylene Propylene Diene Monomer (EPDM) elastomers. uvabsorber.com The compound's ability to function as a heat stabilizer is also beneficial in lubricants and as an anti-skinning agent in hot melt adhesives. uvabsorber.com

Antioxidant Functionality in Elastomers and Rubber Compounds

The antioxidant properties of 4,4'-Thiobis(2-tert-butylphenol) are also leveraged in the rubber industry to prevent degradation and enhance product performance and durability. mdpi.com

Both natural and synthetic rubbers are susceptible to degradation from factors like oxygen, ozone, heat, and mechanical stress. researchgate.net 4,4'-Thiobis(2-tert-butylphenol) and its derivatives are effective in mitigating this degradation. For example, a study on isoprene (B109036) rubber demonstrated that a bisphenol antioxidant provided a high plasticity retention index, indicating its effectiveness in preserving the rubber's properties during aging. researchgate.net Polymeric antioxidants synthesized from related thiobisphenols have shown superior thermo-oxidative aging resistance in natural rubber vulcanizates compared to their low molecular weight counterparts. tandfonline.com

Table 2: Plasticity Retention Index of Stabilized Isoprene Rubber Samples

| Antioxidant | Concentration (wt %) | Plasticity Retention Index (%) |

|---|---|---|

| A bisphenol antioxidant | 0.1 | 72 |

| Agidol-2 (phenolic) | 0.1 | 55 |

| S-789 (amine) | 0.1 | 99 |

| A bisphenol antioxidant | 0.3 | 91 |

| Agidol-2 (phenolic) | 0.3 | 66 |

| S-789 (amine) | 0.3 | 99 |

> This table, derived from a comparative study, shows the effectiveness of a bisphenol antioxidant in maintaining the plasticity of isoprene rubber, although amine-based antioxidants showed higher performance in this specific test. researchgate.net

The incorporation of 4,4'-Thiobis(2-tert-butylphenol) enhances the aging resistance of polymers, thereby maintaining their material integrity over time. mdpi.com This is critical for the long-term performance of elastomeric components used in various applications. The compound's ability to interrupt the auto-oxidation cycle by reacting with peroxy radicals is key to its function in preserving the physical and mechanical properties of the polymer. tandfonline.com

Stabilization of Polymers in Specialized Applications

Beyond general-purpose plastics and rubbers, 4,4'-Thiobis(2-tert-butylphenol) is used in more specialized applications. It serves as a stabilizer in the production of polybutadiene (B167195) and as an antiscorching agent for polyurethane during the condensation of TDI on polyesters. uvabsorber.com Furthermore, it is employed as an antioxidant in medical devices to protect polymers and adhesives from degradation. lu.senih.govlu.se

Protection of Adhesives and Polymer Components in Devices

The reliability of modern electronic and medical devices often hinges on the long-term performance of their polymeric components and the adhesives that bond them. The presence of 4,4'-Thiobis(2-tert-butylphenol) in these materials is critical for their stability. It is frequently incorporated into adhesives to prevent the loss of cohesive and adhesive strength that can result from polymer degradation. irtubes.comirtubes.comwikipedia.orghansen-solubility.comnih.govlu.senih.govlu.seresearchgate.netresearchgate.net In medical devices, where material integrity is a matter of safety, this antioxidant protects polymers from breaking down, which could otherwise lead to device failure or the leaching of harmful substances. irtubes.comirtubes.comwikipedia.orghansen-solubility.comnih.govlu.senih.govlu.seresearchgate.netresearchgate.net

The compound is a common additive in a variety of polymers used in device manufacturing, including:

Polyolefins (Polyethylene and Polypropylene): Used in everything from flexible packaging to rigid casings.

Acrylonitrile Butadiene Styrene (ABS): A common thermoplastic for electronic housings.

Polyvinyl Chloride (PVC): Utilized for its durability and chemical resistance.

Ethylene Propylene Diene Monomer (EPDM) elastomers: Valued for their sealing and vibration-damping properties.

The inclusion of 4,4'-Thiobis(2-tert-butylphenol) ensures that these components maintain their mechanical and physical properties throughout the service life of the device.

Performance in High-Temperature and Demanding Service Conditions

The efficacy of 4,4'-Thiobis(2-tert-butylphenol) extends to applications where materials are subjected to elevated temperatures and harsh operational environments. Its high resistance to thermo-oxidative degradation makes it an ideal stabilizer for polymers used in high-voltage cables, automotive components, and industrial machinery. chemicalbook.com In these settings, the antioxidant helps to prevent the embrittlement, cracking, and loss of mechanical strength that can occur when polymers are exposed to heat for extended periods.

A key metric for assessing the thermal stability of a polymer is its Oxidation Induction Time (OIT). Research has shown that the incorporation of 4,4'-Thiobis(2-tert-butylphenol), also known as antioxidant 300, can significantly enhance the thermal stability of polymers. For instance, the OIT of polyethylene physically blended with this antioxidant has been measured at a noteworthy 98.4 minutes, a substantial improvement over unstabilized polyethylene. researchgate.net This demonstrates the compound's ability to effectively delay the onset of oxidation at elevated temperatures.

The performance of this antioxidant is further enhanced by its compatibility with other stabilizers, such as phosphites and other thioethers, leading to synergistic effects that provide even greater protection against thermal degradation. chemicalbook.com

Mechanisms of Stabilizer Retention and Diffusion Control in Polymers

The long-term effectiveness of any polymer additive, including 4,4'-Thiobis(2-tert-butylphenol), is contingent on its ability to remain within the polymer matrix. The phenomena of additive migration and blooming (crystallization on the surface) can deplete the stabilizer concentration, leaving the polymer vulnerable to degradation. Understanding and controlling these mechanisms are crucial for ensuring lasting protection.

Factors Governing Solubility and Dispersion within Polymer Blends

The solubility and dispersion of 4,4'-Thiobis(2-tert-butylphenol) within a polymer are governed by the principle of "like dissolves like," which is quantified by the Hildebrand solubility parameter (δ). For an additive to be compatible and well-dispersed within a polymer, their solubility parameters should be closely matched.

The Hildebrand solubility parameter of 4,4'-Thiobis(2-tert-butylphenol) can be estimated using group contribution methods. By summing the contributions of its constituent chemical groups, a theoretical value can be calculated.

| Functional Group | Number of Groups | F Group Contribution (J0.5cm-1.5) | Total Contribution (J0.5cm-1.5) |

|---|---|---|---|

| -CH3 | 2 | 300 | 600 |

| >C< (tert-butyl) | 2 | -190 | -380 |

| -CH= (aromatic) | 6 | 285 | 1710 |

| >C= (aromatic) | 4 | 190 | 760 |

| -OH (phenolic) | 2 | 500 | 1000 |

| -S- (thioether) | 1 | 550 | 550 |

| Total Molar Volume (V) (cm3/mol) | 318.8 | ||

| Calculated Hildebrand Solubility Parameter (δ) (J0.5cm-1.5) | 13.28 |

This table presents a theoretical calculation of the Hildebrand solubility parameter for 4,4'-Thiobis(2-tert-butylphenol) based on group contribution methods. The final calculated value provides an estimate of its compatibility with various polymers.

This calculated solubility parameter can then be compared to the known solubility parameters of different polymers to predict its compatibility. For instance, polymers with solubility parameters in a similar range are more likely to exhibit good solubility and dispersion of this antioxidant, leading to better retention and performance.

Strategies for Minimizing Additive Loss from Polymer Matrices

The migration of additives from a polymer matrix is a significant concern, particularly in applications with stringent safety requirements, such as food packaging and medical devices. Several strategies are employed to minimize the loss of 4,4'-Thiobis(2-tert-butylphenol) and other stabilizers.

One effective approach is to increase the molecular weight of the antioxidant or to use polymeric antioxidants. Higher molecular weight additives have lower diffusion coefficients and are therefore less likely to migrate.

Another advanced strategy is the grafting of the antioxidant molecule directly onto the polymer backbone. This creates a permanent chemical bond, effectively anchoring the stabilizer within the polymer matrix and preventing its loss through migration or blooming. Research has shown that grafting hindered phenolic antioxidants onto polyethylene can significantly improve the long-term thermal stability of the polymer. researchgate.netmdpi.com This approach ensures that the antioxidant remains where it is needed, providing continuous protection throughout the lifetime of the material.

Encapsulation of the antioxidant is another promising technique. By enclosing the antioxidant in a carrier material that has better compatibility with the polymer matrix, its migration can be significantly reduced. This method also allows for a more controlled release of the antioxidant over time.

Finally, optimizing the processing conditions and the loading level of the antioxidant can also help to prevent blooming. researchgate.net By ensuring that the antioxidant is fully dissolved and evenly dispersed during processing and by not exceeding its solubility limit in the polymer, the likelihood of surface crystallization upon cooling is minimized.

Advanced Analytical and Spectroscopic Characterization of 4,4 Thiobis 2 Tert Butylphenol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 4,4'-Thiobis(2-tert-butylphenol). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two primary, non-destructive techniques used for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-Thiobis(2-tert-butylphenol) reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons appear in the downfield region, while the aliphatic protons of the tert-butyl and methyl groups appear in the upfield region. The hydroxyl (-OH) proton signal is also characteristic.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the structure. This includes the carbons of the aromatic rings, the tert-butyl groups (both quaternary and methyl carbons), and the methyl group attached to the ring. ChemicalBook provides spectral data for the closely related compound 4,4'-Thiobis(6-tert-butyl-m-cresol), which corresponds to 4,4′-Thiobis(2-tert-butyl-5-methylphenol). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4'-Thiobis(2-tert-butyl-5-methylphenol)

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.4 | ~30 (CH₃), ~35 (Quaternary C) |

| Ar-CH₃ | ~2.2 | ~21 |

| Ar-H | ~7.0 - 7.3 | ~125 - 150 |

| Ar-OH | Variable, ~5.0 - 7.0 | N/A |

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of 4,4'-Thiobis(2-tert-butylphenol) displays characteristic absorption bands that confirm the presence of hydroxyl, aromatic, and aliphatic C-H bonds, as well as the carbon-sulfur bond. The identity of the compound can be confirmed via its IR spectrum. sigmaaldrich.com The NIST WebBook provides a reference spectrum for 4,4'-Thiobis(3-methyl-6-t-butylphenol), which is an alternative name for the same compound. nist.gov Studies on related phenols demonstrate that hydrogen bonding significantly influences the O-H stretching frequency. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 4,4'-Thiobis(2-tert-butylphenol)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2970 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Phenolic) | Stretching | 1150 - 1250 |

| C-S | Stretching | 600 - 800 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 4,4'-Thiobis(2-tert-butylphenol) from complex matrices, assessing its purity, and performing precise quantification.

GC-MS is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. In the context of 4,4'-Thiobis(2-tert-butylphenol), GC separates the compound from impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which ionizes it and detects the mass-to-charge ratio of the resulting fragments. This fragmentation pattern serves as a molecular "fingerprint," allowing for definitive identification.

This method has been successfully used to detect the presence of 4,4'-Thiobis(2-tert-butyl-5-methylphenol) as an antioxidant in various materials, including medical devices. nih.govlu.se Standard methods for analyzing related alkylphenols often utilize capillary columns such as an Rxi-5ms. nih.gov The mass spectrum provides crucial data for confirming the molecular weight and structural components.

Table 3: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm x 0.25 µm (e.g., 5% Phenyl Methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp, e.g., 50 °C to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

HPLC is the preferred method for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds like 4,4'-Thiobis(2-tert-butylphenol). Commercial-grade versions of this compound are often assayed for purity using HPLC, with standards typically requiring ≥99.0% purity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The method involves pumping a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). For 4,4'-Thiobis(2-tert-butylphenol), a reversed-phase C18 column is commonly used. The compound is separated based on its partitioning between the mobile and stationary phases. Detection is typically achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance, such as 277 nm for alkylphenols. nih.gov

Table 4: Typical HPLC Parameters for Quantitative Analysis of 4,4'-Thiobis(2-tert-butylphenol)

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~277 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thermal Analysis for Material Performance Assessment

Thermal analysis techniques are employed to evaluate the stability and performance of materials as a function of temperature. For an antioxidant like 4,4'-Thiobis(2-tert-butylphenol), understanding its thermal behavior is critical to its application. Key properties include its melting point and decomposition temperature. The melting point for 4,4'-Thiobis(2-tert-butyl-5-methylphenol) is in the range of 158-162 °C. sigmaaldrich.comsigmaaldrich.com

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used. TGA measures the change in mass of a sample as it is heated, indicating its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of melting points, glass transitions, and other thermal events.

Table 5: Key Thermal Properties of 4,4'-Thiobis(2-tert-butyl-5-methylphenol)

| Thermal Property | Value | Analytical Technique |

|---|---|---|

| Melting Point (mp) | 158-162 °C sigmaaldrich.comsigmaaldrich.com | DSC / Melting Point Apparatus |

| Autoignition Temperature | 402 °C sigmaaldrich.comsigmaaldrich.com | Standardized Ignition Tests |

| Thermal Decomposition | Data determined by TGA | TGA |

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) is a critical technique for determining the thermal stability of antioxidants like 4,4'-Thiobis(2-tert-butylphenol). The analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data reveals the temperatures at which the compound begins to decompose, the rate of decomposition, and the amount of residual mass.

In a study on a structurally similar polymeric antioxidant, hydroxyl-terminated polybutadiene-bound 2,2-thiobis(4-methyl-6-tert-butylphenol) (HTPB-IPDI-TPH), TGA was employed to assess its thermal stability compared to the unbound antioxidant (TPH). tandfonline.com The results indicated that the polymeric form possessed significantly enhanced thermal stability. tandfonline.com This type of analysis is crucial for evaluating the effectiveness of 4,4'-Thiobis(2-tert-butylphenol) as a stabilizer in high-temperature applications, such as in polymer processing. The key parameters obtained from a TGA thermogram are the onset temperature of decomposition (T_onset) and the percentage of char yield at the end of the analysis. A higher T_onset and char yield generally indicate greater thermal stability.

Table 1: Illustrative TGA Data for Thiobisphenol Antioxidants

| Parameter | Description | Typical Value Range |

|---|---|---|

| T_onset (°C) | The temperature at which significant thermal decomposition begins. | 250 - 350 |

| T_max (°C) | The temperature at which the maximum rate of decomposition occurs. | 300 - 400 |

| Char Yield (%) | The percentage of the initial mass remaining at the end of the TGA run (e.g., at 600°C). | 10 - 30 |

This table provides representative data ranges for phenolic antioxidants based on principles of thermal analysis.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Isomer Discrimination

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. tudelft.nl As the sample undergoes a phase transition, such as melting or crystallization, it will absorb or release heat, which is detected by the instrument. tudelft.nlmdpi.com

For 4,4'-Thiobis(2-tert-butylphenol), a crystalline solid, DSC is primarily used to determine its melting temperature (T_m) and enthalpy of fusion (ΔH_f). tudelft.nl These values are indicative of the compound's purity and crystalline structure. Furthermore, DSC is a powerful tool for discriminating between different isomers or polymorphs of a substance. Isomers, such as 2,2'-Thiobisphenols versus 4,4'-Thiobisphenols, will exhibit distinct melting points and thermal profiles due to differences in their molecular structure and crystal packing. The presence of impurities or multiple isomers in a sample can often be detected by the broadening of the melting peak or the appearance of multiple endothermic events in the DSC thermogram. mdpi.com Modulated DSC (MDSC) can further resolve complex, overlapping thermal events. mdpi.com

Table 2: Key Thermal Transitions Measured by DSC

| Transition | Abbreviation | Description |

|---|---|---|

| Glass Transition | T_g | A reversible transition in amorphous materials from a hard, glassy state to a rubbery state. |

| Crystallization | T_c | An exothermic transition where a disordered, amorphous solid becomes an ordered, crystalline solid. mdpi.com |

| Melting | T_m | An endothermic transition where a crystalline solid changes to a liquid state. mdpi.com |

This table outlines the primary phase transitions detectable by DSC analysis.

Microscopic and Surface Characterization of Polymer-Additive Systems

The performance of 4,4'-Thiobis(2-tert-butylphenol) as an antioxidant is highly dependent on its distribution and chemical state within a polymer matrix.

Electron Microscopy (SEM, TEM) for Morphology and Distribution Studies

Electron microscopy techniques are indispensable for visualizing the morphology and distribution of additives within a polymer.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. In the context of polymer-additive systems, SEM can be used to examine the surface topography of a polymer containing 4,4'-Thiobis(2-tert-butylphenol). It can reveal whether the additive has migrated to the surface or how its presence affects the polymer's surface texture and features, with magnifications ranging from low to very high (e.g., 600x to 24,000x). researchgate.net

Transmission Electron Microscopy (TEM) , particularly Scanning Transmission Electron Microscopy (STEM), is used to study the internal structure of the material. researchgate.net A significant challenge in polymer microscopy is generating sufficient contrast between the polymer matrix and organic additives. researchgate.net However, advanced techniques like High-Angle Annular Dark-Field (HAADF) STEM allow for the imaging of unstained polymer blends. researchgate.net Contrast is generated based on differences in molecular density, enabling the visualization of the dispersion and distribution of the antioxidant phase within the polymer matrix. researchgate.net This is crucial for ensuring the additive is evenly distributed to provide uniform protection against degradation.

Table 3: Application of Electron Microscopy for Polymer-Additive Analysis

| Technique | Information Obtained | Relevance to 4,4'-Thiobis(2-tert-butylphenol) |

|---|---|---|

| SEM | Surface morphology, texture, and topography. researchgate.net | Reveals surface changes, additive blooming, or surface defects. |

| TEM/STEM | Internal morphology, phase distribution, and dispersion of the additive. researchgate.net | Determines how well the antioxidant is mixed within the bulk polymer. |

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for Surface Chemistry

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is a non-destructive analytical method ideal for analyzing the surface chemistry of solid and liquid samples. ubbcluj.royoutube.com The technique works by measuring the absorption of infrared radiation by the sample, which provides a molecular fingerprint based on the vibrational modes of its chemical bonds. ubbcluj.ro It is particularly useful for monitoring chemical changes on the surface of a polymer, where degradation often initiates.

When 4,4'-Thiobis(2-tert-butylphenol) is incorporated into a polymer like natural rubber, ATR-FTIR can be used to track the effectiveness of the antioxidant during thermo-oxidative aging. tandfonline.com As the polymer degrades, oxidation products, notably carbonyl groups (C=O), form. The intensity of the carbonyl absorption band (typically around 1720 cm⁻¹) in the FTIR spectrum is proportional to the extent of oxidation. tandfonline.com A study on a related thiobisphenol antioxidant demonstrated that the relative content of carbonyl groups in an aged natural rubber vulcanizate was significantly lower in the sample containing the antioxidant compared to an unprotected sample. tandfonline.com This indicates that the antioxidant is effectively inhibiting the oxidative degradation pathway at the polymer surface.

Table 4: Significant FTIR Spectral Regions for Antioxidant Performance Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance in Polymer-Additive Systems |

|---|---|---|

| 3500 - 3200 | O-H stretch | Indicates the presence of phenolic hydroxyl groups from the antioxidant or hydroperoxide degradation products. |

| 3000 - 2850 | C-H stretch | Relates to the aliphatic backbone of the polymer and alkyl groups on the antioxidant. mdpi.com |

| ~1720 | C=O stretch | A key indicator of oxidative degradation (formation of ketones, aldehydes, acids). tandfonline.com |

| 1600 - 1450 | C=C stretch | Aromatic ring vibrations from the antioxidant. |

Future Research Directions and Emerging Applications of 4,4 Thiobis 2 Tert Butylphenol

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The core structure of 4,4'-Thiobis(2-tert-butylphenol) offers a robust scaffold for its antioxidant function, but future research is geared towards creating next-generation analogues with tailored properties. The primary goal is to enhance its efficacy and specificity while minimizing any potential for adverse effects.

One key area of research is the development of synthetic methods that are more environmentally benign. Traditional synthesis routes can sometimes involve harsh chemicals, but newer methods are being explored. For instance, novel synthetic pathways that avoid the use of chlorine and sulfur dichloride are being designed, which in turn prevents the generation of corrosive hydrogen chloride tail gas. acs.org A potential multi-step synthesis might involve the reaction of 2-tert-butyl-5-methylphenol with a silver salt and iodine, followed by a reaction with thiourea (B124793) and a copper catalyst to form the thiobisphenol structure. acs.org This approach not only improves the safety and environmental profile of the synthesis but also reduces equipment corrosion. acs.org

Another critical research direction is modifying the molecular structure to improve specificity and reduce unintended biological interactions. Studies on structurally similar phenolic compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have shown that small changes to the molecule can significantly alter its biological activity. specialchem.comnih.gov For example, 2,4-DTBP has been found to act as an endocrine disruptor by activating retinoid X receptors (RXRs), while its close analogue, 2,6-di-tert-butylphenol, does not show the same effect. specialchem.com This highlights the potential for "rational design" in creating new thiobisphenol analogues. Future research will likely focus on modifying the substituent groups on the phenol (B47542) rings to create derivatives that retain high antioxidant capacity but have a reduced tendency to migrate from the polymer matrix or interact with biological systems. This could involve altering the size or polarity of the alkyl groups or introducing other functional moieties. Such structure-activity relationship studies are crucial for developing safer and more effective antioxidants. nih.gov Concerns over certain derivatives causing allergic contact dermatitis from medical devices also drive the need for analogues with improved biocompatibility. nih.govlu.se

Table 1: Comparison of Synthesis Methods for Phenolic Antioxidants

| Method | Key Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Process | Chlorine, Sulfur Dichloride | Established and effective | Generates corrosive byproducts (HCl), uses hazardous materials |

| Emerging "Green" Synthesis | Silver salt, Iodine, Thiourea, Cu catalyst | Avoids harsh chemicals, safer process, less corrosive | May involve more steps, catalyst recovery required |

Integration into Smart Materials and Responsive Polymer Systems

A significant frontier in polymer science is the development of "smart" materials that can respond to environmental stimuli. Future applications of 4,4'-Thiobis(2-tert-butylphenol) and its analogues will likely involve their integration into these advanced systems. Instead of being a passive additive, the antioxidant could become an active component of a responsive system.

Research is moving towards antioxidant polymers where the stabilizing molecule is chemically bound to the polymer backbone. mdpi.com This approach has several advantages, including reduced volatility and a lower tendency for the antioxidant to migrate out of the material, which is particularly important for applications in food packaging and medical devices. nih.gov

The concept of stimulus-responsive release is particularly promising. Materials could be designed to release or activate their antioxidant component only when needed, in response to specific triggers that signal the onset of degradation, such as changes in pH, redox potential, or exposure to UV light or specific enzymes. sigmaaldrich.com For example, an antioxidant hydrogel has been developed that responds to X-rays, providing localized protection against oxidative stress. nih.gov Future work could involve designing analogues of 4,4'-Thiobis(2-tert-butylphenol) that can be incorporated into such responsive networks. This would create a "smart" stabilization system that extends the material's lifespan by delivering the antioxidant precisely when and where it is needed, preventing premature depletion of the stabilizer.

Table 2: Potential Stimuli for Responsive Antioxidant Systems

| Stimulus | Mechanism of Action | Potential Application |

|---|---|---|

| pH Change | Acidic or basic conditions trigger cleavage of a bond, releasing the antioxidant. | Packaging for acidic foods, biomedical implants in inflammatory environments. |

| UV Radiation | Light energy cleaves a photosensitive linker, activating the stabilizer. | Outdoor materials, coatings, and films requiring long-term weather resistance. |

| Redox Potential | An oxidative environment triggers the release of the antioxidant payload. | Materials exposed to aggressive chemical or biological environments. |

| Enzymatic Activity | Specific enzymes present during biodegradation cleave bonds to release the stabilizer. | Biocompatible materials, agricultural films. |

Investigation of Synergistic Blends with Emerging Stabilizer Classes

The effectiveness of antioxidants is often significantly enhanced when they are used in combination with other types of stabilizers, a phenomenon known as synergism. While 4,4'-Thiobis(2-tert-butylphenol) is already known to work well with certain co-stabilizers, future research will explore its compatibility with emerging classes of additives.

The classic synergistic combination involves a primary antioxidant, like a hindered phenol, which scavenges free radicals, and a secondary antioxidant, such as a phosphite (B83602) or a thioether, which decomposes hydroperoxides into non-radical products. specialchem.comadeka-pa.eu This dual approach provides more comprehensive protection during both high-temperature processing and long-term service life. adeka-pa.eu Blends of phenolic antioxidants with phosphites are a current state-of-the-art method for stabilizing a wide range of plastics. adeka-pa.eu

Emerging research is focused on developing synergistic blends with new and sustainable stabilizer classes. This includes natural antioxidants derived from renewable sources, such as agro-wastes. acs.org For example, materials like grape pomace and coffee grounds have been shown to act as effective thermal stabilizers for polymers like low-density polyethylene (B3416737) (LDPE). acs.org Investigating how synthetic antioxidants like 4,4'-Thiobis(2-tert-butylphenol) interact with these natural extracts could lead to highly effective and more sustainable stabilization packages. Furthermore, there is interest in exploring synergy with other functional additives, such as novel UV absorbers and flame retardants, to create multifunctional additive systems that protect the polymer from a wider range of environmental threats.

Implications for Sustainable Polymer Design and Circular Economy Initiatives

The transition to a circular economy for plastics is one of the most significant challenges facing the industry. Antioxidants like 4,4'-Thiobis(2-tert-butylphenol) have a critical and complex role to play in this transition.

On one hand, stabilizers are enablers of sustainability. By preventing polymer degradation, they extend the useful lifespan of plastic products, which is a key principle of the circular economy. vinatiorganics.comphoenixplastics.com This enhanced durability is crucial for maintaining the performance of plastics through multiple use cycles. Moreover, antioxidants are essential for the recycling process itself. When plastics are melted for reprocessing, they are exposed to high temperatures and mechanical stress, which can cause significant degradation. The inclusion of antioxidants helps to preserve the polymer's integrity, maintaining its mechanical and flow properties and ensuring the quality of the recycled material. rmix.ittosaf.com

On the other hand, the presence of additives can complicate recycling streams. ecetoc.org Therefore, a major area of future research is "design for recycling." phoenixplastics.com This involves creating next-generation stabilizers that are more compatible with circular economy principles. This could include:

Developing analogues that are more easily removed from the polymer matrix before recycling.

Creating stabilizers that are highly effective at low concentrations to minimize their impact on the recyclate.

Designing antioxidants that can withstand multiple recycling loops without losing their effectiveness or generating harmful byproducts.

Ultimately, the goal is to view stabilizers not as a potential hindrance to recycling, but as essential tools for improving the quality and value of recycled plastics, thereby closing the loop and supporting a robust circular economy. ecetoc.org

Q & A

Q. What are the key structural features of 4,4'-Thiobis(2-tert-butylphenol) that determine its antioxidant mechanism?

The compound contains two hindered phenolic groups connected by a sulfur atom. The tert-butyl substituents at the ortho positions sterically shield the phenolic hydroxyl groups, preventing premature oxidation. The sulfur bridge enhances thermal stability and enables radical scavenging via hydrogen donation. Structural characterization (e.g., NMR, FTIR) confirms the presence of intramolecular hydrogen bonding between the hydroxyl and sulfur groups, which stabilizes the antioxidant activity .

Q. What is the optimal synthetic methodology for polymerizing 4,4'-Thiobis(2-tert-butylphenol) to improve long-term antioxidant performance?

Polymerization is achieved by reacting the monomer with oxygen in the presence of a copper salt/amine catalyst (e.g., cuprous chloride and tetramethylethylene diamine). Critical parameters include:

- Molar ratio of monomer to oxygen: 2.5–2.8

- Molar ratio of monomer to copper salt: ~40

- Reaction temperature: 80–100°C under continuous oxygen flow . Pre-forming the catalyst accelerates reaction rates, and molecular weight is controlled by monitoring oxygen absorption .

Advanced Research Questions

Q. How can researchers modulate the degree of polymerization (DP) to tailor antioxidant properties for specific polymer matrices?

The DP is directly proportional to oxygen uptake during synthesis. By adjusting the stoichiometric ratio of monomer to oxygen (e.g., 2.73 molar ratio yields DP ~3–6), chain length can be fine-tuned. Gel permeation chromatography (GPC) and MALDI-TOF mass spectrometry are recommended for DP analysis .

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy across studies?

Discrepancies often arise from differences in:

- Polymerization efficiency : Incomplete polymerization reduces long-term stability. Validate via GPC and thermogravimetric analysis (TGA) .

- Matrix compatibility : Test dispersion in polyolefins using scanning electron microscopy (SEM) to detect agglomeration.

- Accelerated aging protocols : Standardize conditions (e.g., 90°C, 50% humidity) to compare degradation rates .

Q. How do steric effects from tert-butyl groups influence reaction pathways during polymerization?

The bulky tert-butyl groups hinder oxygen radical attack at the para-carbon position of the phenolic ring, preserving the sulfur linkage. This steric hindrance shifts the reaction mechanism toward sulfur-bridge retention, confirmed by X-ray photoelectron spectroscopy (XPS) and comparative studies with non-hindered analogs .

Q. What advanced characterization techniques are essential for validating the polymerized form's structure-property relationships?

- NMR spectroscopy : Assigns chemical shifts to confirm sulfur-bridge retention and polymerization sites .

- FTIR spectroscopy : Tracks hydroxyl group consumption and sulfur-oxygen bond formation .

- Differential scanning calorimetry (DSC) : Measures glass transition temperature (Tg) shifts correlated with DP .

Methodological Tables

Table 1. Critical Parameters for Polymer Synthesis

| Parameter | Optimal Range |

|---|---|

| Monomer:Oxygen molar ratio | 2.5–2.8 |

| Monomer:Cu catalyst ratio | ~40 |

| Reaction temperature | 80–100°C |

| Oxygen flow rate | 0.5–1.0 L/min |

Table 2. Analytical Techniques for Quality Control

| Technique | Application |

|---|---|

| GPC | Determines molecular weight distribution |

| XPS | Confirms sulfur oxidation state |

| TGA | Assesses thermal stability up to 300°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.